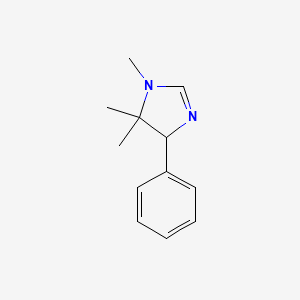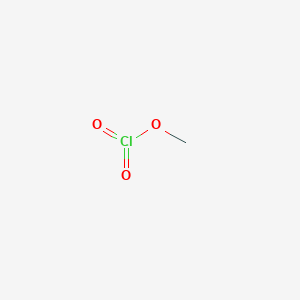
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine: is a complex organic compound characterized by its unique structure, which includes two 2,4-dinitrophenyl groups and a tetrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable precursor under controlled conditions. The reaction is often carried out in a solvent such as ethanol or water, and may require the use of catalysts or specific temperature and pressure conditions to achieve the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups in the 2,4-dinitrophenyl moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds:
1,4-Bis(2,4-dinitrophenyl)carbothioylpiperazine: Shares the 2,4-dinitrophenyl groups but has a different core structure.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl)acetamides: Contains similar functional groups but differs in overall molecular architecture.
Uniqueness: 1,4-Bis(2,4-dinitrophenyl)-3,6-dimethyl-1,4-dihydro-1,2,4,5-tetrazine is unique due to its combination of the tetrazine ring and the 2,4-dinitrophenyl groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
| 92897-17-1 | |
Fórmula molecular |
C16H12N8O8 |
Peso molecular |
444.32 g/mol |
Nombre IUPAC |
1,4-bis(2,4-dinitrophenyl)-3,6-dimethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H12N8O8/c1-9-17-20(14-6-4-12(22(27)28)8-16(14)24(31)32)10(2)18-19(9)13-5-3-11(21(25)26)7-15(13)23(29)30/h3-8H,1-2H3 |
Clave InChI |
LRHAGKDTLDKWRZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl 3,5-dinitrobenzoate](/img/structure/B14362134.png)
![2-[(4,4-Diphenylbutan-2-yl)oxy]oxane](/img/structure/B14362151.png)

![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)
![1,3-Dimethyl-2-[(trifluoromethanesulfonyl)oxy]-1,3,2-diazaborolidine](/img/structure/B14362178.png)

![[(5-Amino-2-bromo-4-fluorophenyl)sulfanyl]acetic acid](/img/structure/B14362191.png)
